molecular formula C7H3F3O B050696 2,4,5-Trifluorobenzaldehyde CAS No. 165047-24-5

2,4,5-Trifluorobenzaldehyde

Cat. No.: B050696
CAS No.: 165047-24-5
M. Wt: 160.09 g/mol
InChI Key: CYIFJRXFYSUBFW-UHFFFAOYSA-N
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Mechanism of Action

. The primary targets of this compound are not explicitly mentioned in the available literature. .

Mode of Action

For instance, it may be used in the synthesis of bis(2,4,5-trifluorophenyl)methanone .

Result of Action

As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,5-Trifluorobenzaldehyde. For instance, exposure to air might affect its stability . .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3,4,5-Trifluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 3,5-Bis(trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde
  • 2,3,5,6-Tetrafluorobenzaldehyde
  • 4-(Difluoromethoxy)benzaldehyde
  • 4-Fluorobenzaldehyde

Comparison: 2,4,5-Trifluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other trifluorobenzaldehydes, the 2,4,5-trifluoro substitution pattern provides distinct electronic and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2,4,5-trifluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIFJRXFYSUBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333948
Record name 2,4,5-Trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165047-24-5
Record name 2,4,5-Trifluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165047-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,4,5-Trifluorobenzaldehyde utilized in the synthesis of complex molecules?

A: this compound serves as a valuable building block in organic synthesis. For example, it can be reacted with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene to produce bis(2,4,5-trifluorophenyl)methanone after oxidation of the intermediate benzyl alcohol. This hexafluorobenzophenone then undergoes nucleophilic aromatic substitution reactions, offering a route to diverse fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds are often precursors to fluorinated analogs of important fluorophores like fluorescein and rhodamine.

Q2: Can this compound participate in catalytic reactions?

A: Research indicates that this compound can be decarbonylated in the presence of the cobalt catalyst CoMe(PMe3)4. This decarbonylation reaction highlights the potential of this compound as a substrate in transition metal-catalyzed transformations, opening avenues for further exploration of its reactivity.

Q3: What is the significance of the fluorination in this compound derivatives?

A: Fluorination plays a crucial role in influencing the properties of compounds derived from this compound. For instance, incorporating fluorine into fluorophores can enhance their photostability and modify their spectroscopic characteristics. The strategic positioning of fluorine atoms allows fine-tuning of absorption and emission spectra in the resulting fluorophores, making them highly valuable for various applications.

Q4: How is this compound employed in the synthesis of chiral molecules?

A: Researchers successfully synthesized (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol utilizing this compound as a starting material. The synthesis involved a Wittig-Horner reaction followed by a reduction and a Sharpless asymmetric epoxidation. This approach exemplifies the versatility of this compound in constructing chiral molecules with high enantiomeric excess, which is crucial in pharmaceutical and medicinal chemistry.

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